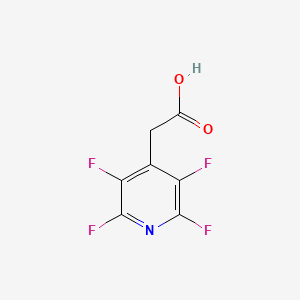

(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3,5,6-tetrafluoropyridin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-2(1-3(13)14)5(9)7(11)12-6(4)10/h1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHLFVREHOCIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=NC(=C1F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361255 | |

| Record name | (2,3,5,6-Tetrafluoropyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65697-73-6 | |

| Record name | (2,3,5,6-Tetrafluoropyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid

Introduction

This compound is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a highly electron-deficient tetrafluoropyridine ring coupled with a reactive acetic acid side chain, makes it a valuable synthetic intermediate.[1] The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties, such as metabolic stability, membrane permeability, and binding affinity.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust experimental protocols for their determination, and discusses the implications of these properties for research and development professionals.

Section 1: Core Molecular and Physicochemical Properties

| Property | Value / Description | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 65697-73-6 | [1] |

| Molecular Formula | C₇H₃F₄NO₂ | [1] |

| Molecular Weight | 209.1 g/mol | [1] |

| Appearance | White to off-white solid (Expected) | N/A |

| Melting Point | Data not available in searched literature. | N/A |

| Boiling Point | Data not available in searched literature. | N/A |

| Solubility | Expected to be soluble in polar organic solvents. Aqueous solubility is pH-dependent. | N/A |

| pKa | Data not available in searched literature. Expected to be a stronger acid than non-fluorinated analogs. | N/A |

Section 2: The Scientific Rationale: Impact of Tetrafluorination

The defining feature of this molecule is the perfluorinated pyridine ring. This substitution pattern dramatically influences the electronic and physical properties compared to its non-fluorinated parent, pyridineacetic acid.

Expertise & Experience: From a synthetic and medicinal chemistry perspective, the four fluorine atoms serve two primary purposes:

-

Inductive Electron Withdrawal: Fluorine is the most electronegative element, and its presence on the pyridine ring strongly withdraws electron density. This has a profound effect on the acidity of the carboxylic acid group. The inductive effect stabilizes the carboxylate anion formed upon deprotonation, thereby lowering the pKa and making this compound a significantly stronger acid than its non-fluorinated counterparts. This increased acidity can be critical for forming stable salts or engaging in specific ionic interactions with biological targets.

-

Modulation of Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its tendency to dissolve in fats, oils, and non-polar solvents). This is a key parameter in drug design, as it directly impacts a compound's ability to cross cellular membranes. The fluorine substituents can enhance membrane permeability, which is crucial for bioavailability and reaching intracellular targets.[1] Furthermore, the C-F bond is exceptionally stable, which can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

Section 3: Authoritative Experimental Protocols

To ensure reproducibility and accuracy, standardized experimental protocols are essential. The following sections provide detailed, self-validating methodologies for determining two of the most critical physicochemical parameters for this compound: aqueous solubility and pKa.

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

Trustworthiness: The shake-flask method is a globally recognized "gold standard" for determining the thermodynamic solubility of a compound. Its reliability stems from allowing the system to reach equilibrium between the solid-state and the dissolved state.

Methodology:

-

Preparation of Buffered Solutions: Prepare a series of buffers at relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4). The choice of buffer is critical; it should not interact with the analyte. A phosphate buffer system is often a suitable starting point.

-

Sample Preparation: Add an excess amount of solid this compound to separate vials containing each buffered solution. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours. This extended agitation ensures that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended solids.

-

Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol for Determination of pKa via Potentiometric Titration

Trustworthiness: Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds. It directly measures the change in pH as a function of added titrant, allowing for a precise calculation of the dissociation constant.

Methodology:

-

Analyte Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like methanol or DMSO may be used if aqueous solubility is low, but its effect on the pKa must be considered and corrected for (e.g., using a Yasuda-Shedlovsky extrapolation).

-

Titration Setup: Calibrate a high-precision pH meter with standard buffers. Place the dissolved analyte in a jacketed beaker to maintain a constant temperature.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the resulting titration curve. It is the pH at which exactly half of the acid has been neutralized (the half-equivalence point). This can be found from the first derivative of the curve, where the inflection point corresponds to the equivalence point.

Sources

An In-depth Technical Guide to the Structure Elucidation of (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid

Abstract

Introduction: The Imperative for Rigorous Characterization

Fluorinated heterocyclic compounds are cornerstones of contemporary medicinal chemistry. The strategic incorporation of fluorine atoms can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid is an exemplar of such a building block, offering a highly electron-deficient aromatic core coupled with a versatile carboxylic acid handle for further synthetic elaboration.

However, the synthesis of such poly-substituted aromatics can potentially yield isomers. An unconfirmed structure entering a drug development pipeline represents a significant risk, potentially invalidating downstream biological data and wasting considerable resources. Therefore, an upfront, rigorous, and multi-technique approach to structure elucidation is not merely good practice; it is a scientific and economic necessity. This guide outlines such an approach.

The Elucidation Workflow: A Synergistic Approach

The definitive confirmation of the proposed structure requires a logical and integrated analytical workflow. Each technique provides a unique piece of the structural puzzle, and confidence in the final assignment is achieved when all data are in complete agreement. Our approach is designed to be systematic, starting with gross molecular features and progressively resolving the finer points of atomic connectivity and spatial arrangement.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Causality: The first and most fundamental question is the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using a soft ionization technique like Electrospray Ionization (ESI), is the tool of choice. Unlike nominal mass techniques, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the elemental formula from the measured mass-to-charge ratio (m/z). Fluorine's monoisotopic nature (¹⁹F is 100% abundant) simplifies the isotopic pattern compared to chlorine or bromine-containing compounds.[1][2]

Experimental Protocol (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Analysis Mode: Acquire data in both positive and negative ion modes. The carboxylic acid makes the molecule amenable to negative ion mode detection ([M-H]⁻), while the pyridine nitrogen allows for positive ion mode detection ([M+H]⁺).

-

Data Processing: Compare the measured m/z of the molecular ion peak to the theoretical exact mass for the proposed formula, C₇H₃F₄NO₂. The mass error should be < 5 ppm.

Expected Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₇H₃F₄NO₂ | Derived from the proposed structure. |

| Theoretical Exact Mass | 209.0100 | Calculated for [C₇H₃F₄NO₂]. |

| Expected Ion ([M-H]⁻) | 208.0022 | Loss of the acidic proton. |

| Expected Ion ([M+H]⁺) | 210.0178 | Protonation of the pyridine nitrogen. |

The fragmentation pattern can also provide structural clues. Expect to see fragments corresponding to the loss of CO₂ (decarboxylation) and the cleavage of the C-C bond between the methylene group and the pyridine ring.[3][4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For our target, we are specifically looking for the characteristic signatures of a carboxylic acid, a tetrafluorinated pyridine ring, and the aliphatic methylene linker. The presence and nature of these bands provide a crucial cross-check of the molecular identity.[5]

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.

Expected Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance & Reference |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding, a hallmark of carboxylic acids.[6] |

| ~1710 | C=O stretch | Carboxylic Acid | Confirms the carbonyl group. Conjugation effects are minimal due to the insulating CH₂ group.[6][7] |

| 1400-1600 | C=C, C=N stretches | Pyridine Ring | A series of sharp bands characteristic of the aromatic heterocyclic core. |

| 1000-1200 | C-F stretches | Aryl Fluoride | Strong, intense absorptions confirming the presence of fluorine atoms on the ring. |

The combination of a very broad O-H stretch and a sharp, strong C=O stretch around 1710 cm⁻¹ is highly indicative of a carboxylic acid functional group.[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a suite of 1D and 2D NMR experiments is required to map out the complete proton, carbon, and fluorine framework and confirm their connectivity. The high degree of fluorination makes ¹⁹F NMR particularly informative.[9][10]

Experimental Protocol (General)

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is important as it can influence chemical shifts.[11]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (COSY, HSQC, HMBC).

¹H NMR: Proton Environment

Due to the molecule's structure, only two proton signals are expected: the methylene (CH₂) protons and the carboxylic acid (COOH) proton. The CH₂ protons are adjacent to an electron-withdrawing pyridine ring, which will shift their signal downfield.

¹³C NMR: The Carbon Skeleton

The carbon spectrum will reveal the number of unique carbon environments. Due to the molecule's symmetry, we expect signals for the carboxyl carbon, the methylene carbon, and three distinct signals for the pyridine ring carbons (C4, C2/C6, and C3/C5). A key feature will be the presence of large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which cause the carbon signals of the ring to appear as complex multiplets.[12]

¹⁹F NMR: The Fluorine Framework

This is arguably the most diagnostic experiment. The symmetry of the tetrafluoropyridine ring means that the fluorine atoms at positions 2 and 6 are chemically equivalent, as are the fluorines at positions 3 and 5. This will give rise to two signals in the ¹⁹F NMR spectrum. These signals will be coupled to each other, forming a classic AA'BB' spin system, which appears as two complex, symmetric multiplets.[12][13][14] The chemical shifts are highly sensitive to the electronic environment, confirming their positions on the electron-deficient pyridine ring.[15][16]

2D NMR: Piecing it all Together

While 1D spectra suggest the pieces, 2D correlation spectra prove their connections.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will show a clear correlation between the CH₂ proton signal and the CH₂ carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity. It shows correlations between protons and carbons that are 2-3 bonds away.

Caption: Key HMBC correlations confirming the side chain's attachment point.

Expected NMR Data Summary (in DMSO-d₆)

| Nucleus | Experiment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Correlations / Couplings |

| ¹H | 1D | ~12-13 | broad singlet | COOH proton |

| ~4.0 | singlet | CH₂ protons | ||

| ¹³C | 1D | ~170 | multiplet (t) | C=O, ³JCF coupling |

| ~140-150 | complex multiplet | C2/C6, ¹JCF coupling | ||

| ~135-145 | complex multiplet | C3/C5, ¹JCF coupling | ||

| ~115-125 | multiplet (t) | C4, ²JCF coupling | ||

| ~35 | singlet | CH₂ | ||

| ¹⁹F | 1D | ~ -90 to -100 | multiplet (AA') | F2/F6 |

| ~ -150 to -160 | multiplet (BB') | F3/F5 | ||

| 2D | HSQC | - | - | Correlation between ¹H at ~4.0 ppm and ¹³C at ~35 ppm. |

| 2D | HMBC | - | - | Correlation from CH₂ protons to C=O, C4, and C3/C5 carbons. |

X-ray Crystallography: The Gold Standard

Expertise & Causality: When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the ultimate arbiter. This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the exact determination of atomic positions, bond lengths, and bond angles. While contingent on the ability to grow suitable single crystals, a successful crystallographic analysis provides irrefutable proof of structure.[17]

Experimental Protocol (General)

-

Crystallization: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[18]

-

Crystal Mounting & Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.[17]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model with atomic coordinates and thermal parameters.

The resulting structure would definitively confirm the substitution pattern of the fluorine atoms and the acetic acid side chain on the pyridine ring.[19]

Conclusion: Convergent Evidence for Unambiguous Assignment

The structure elucidation of this compound is achieved not by a single measurement, but by the convergence of data from a suite of orthogonal analytical techniques. HRMS establishes the correct molecular formula. FTIR confirms the presence of the required functional groups. A comprehensive set of NMR experiments, particularly ¹⁹F NMR and 2D HMBC, maps the precise atomic connectivity and confirms the substitution pattern. Finally, X-ray crystallography can provide the ultimate, indisputable 3D structure. By following this integrated workflow, researchers can have absolute confidence in the identity and purity of this valuable synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

-

Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Retrieved from Benchchem's website.[3]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines.[11]

-

Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. Retrieved from Benchchem's website.[17]

-

Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510.[13]

-

Chemistry LibreTexts. (2020, August 22). Organic Compounds Containing Halogen Atoms.[1]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.[2]

-

Edgar, M., et al. (2019). NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository.[12]

-

Journal of the Chemical Society, Faraday Transactions. (n.d.). FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. RSC Publishing.[8]

-

MDPI. (n.d.). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands.[18]

-

ACS Publications. (2017, November 7). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir.[20]

-

Edgar, M., et al. (2019, May 24). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Journal of Fluorine Chemistry, 224, 35-44.[14]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information.[21]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.[4]

-

SpectraBase. (n.d.). 4-PENTAFLUOROTHIOPHENOXY-2,3,5,6-TETRAFLUOROPYRIDINE - Optional[19F NMR] - Chemical Shifts.[22]

-

ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.[19]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.[23]

-

ResearchGate. (n.d.). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions.[24]

-

ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.[5]

-

Chemistry LibreTexts. (2024, July 30). Spectroscopy of Carboxylic Acids and Nitriles.[6]

-

Wikipedia. (n.d.). Pyridine.[25]

-

NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC.[9]

-

Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023, December 12).[7]

-

Fluorine NMR. (n.d.).[10]

-

19Flourine NMR. (n.d.).[15]

-

PubChem. (n.d.). [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid.[26]

-

PubMed. (2020, June 1). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides.[16]

-

PubChem. (n.d.). 2,3,5,6-Tetrafluoropyridine.[27]

-

PubChem. (n.d.). 4-Pyridineacetic acid.[28]

-

Sigma-Aldrich. (n.d.). 4-Pyridylacetic acid 98 6622-91-9.[29]

-

Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.[30]

-

NIH. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC.[31]

-

Pipzine Chemicals. (n.d.). 4-Pyridineacetic Acid.[32]

-

ResearchGate. (n.d.). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.[33]

-

2-[6-(trifluoromethyl)pyridin-2-yl]acetic acid. (n.d.).[34]

-

NIST WebBook. (n.d.). Pyridine, 2,3,5,6-tetrafluoro-.[35]

-

PubChem. (n.d.). (2,3,5,6-Tetrafluorophenyl)acetic acid.[36]

-

Ossila. (n.d.). 2,4,5-Trifluorophenylacetic acid | CAS 209995-38-0.[37]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis.[38]

-

Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.[39]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 12. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 13. Sci-Hub. The NMR spectra of some fluorinated pyridine derivatives / Organic Magnetic Resonance, 1970 [sci-hub.ru]

- 14. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. rsc.org [rsc.org]

- 22. spectrabase.com [spectrabase.com]

- 23. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 24. researchgate.net [researchgate.net]

- 25. Pyridine - Wikipedia [en.wikipedia.org]

- 26. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | C8H5ClF3NO2 | CID 53414467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. 2,3,5,6-Tetrafluoropyridine | C5HF4N | CID 137749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. 4-Pyridineacetic acid | C7H7NO2 | CID 34228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. 4-Pyridylacetic acid 98 6622-91-9 [sigmaaldrich.com]

- 30. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 31. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 32. 4-Pyridineacetic Acid: Properties, Uses, Safety, Supplier & Pricing Information – Buy High Quality Pyridineacetic Acid in China [pipzine-chem.com]

- 33. researchgate.net [researchgate.net]

- 34. labsolu.ca [labsolu.ca]

- 35. Pyridine, 2,3,5,6-tetrafluoro- [webbook.nist.gov]

- 36. (2,3,5,6-Tetrafluorophenyl)acetic acid | C8H4F4O2 | CID 20536491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 37. ossila.com [ossila.com]

- 38. Pyridine synthesis [organic-chemistry.org]

- 39. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

An In-Depth Technical Guide to the Synthesis of Novel Tetrafluoropyridine Derivatives

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can dramatically modulate the physicochemical and biological properties of a parent compound.[1] When introduced into a pyridine ring, these effects are amplified by the inherent electron-deficient nature of the heterocycle. This combination gives rise to building blocks with enhanced metabolic stability, increased binding affinity, and altered lipophilicity, making them highly sought after in drug discovery.[1]

Tetrafluoropyridine derivatives, in particular, serve as versatile and highly reactive intermediates. They are foundational scaffolds for a vast array of more complex molecules, finding applications from pharmaceuticals and agrochemicals to advanced polymers.[1] This guide provides a comprehensive overview of the synthesis of these critical compounds, focusing on the underlying principles of the reactions, field-proven protocols, and emerging frontiers in their functionalization.

Chapter 1: The Precursor: Synthesis of Pentafluoropyridine (PFPy)

The primary gateway to tetrafluoropyridine derivatives is the functionalization of pentafluoropyridine (PFPy). Therefore, a robust understanding of its synthesis is paramount. The most established and commercially viable method for producing PFPy is the halogen exchange (HALEX) reaction starting from the readily available pentachloropyridine.

This reaction is typically performed at high temperatures in an autoclave, using a large excess of an anhydrous alkali metal fluoride, most commonly potassium fluoride (KF).[1][2][3]

Key Mechanistic Considerations: The process involves the sequential substitution of chlorine atoms with fluorine. The reaction conditions are harsh, reflecting the energy required to break the C-Cl bonds and form the stronger C-F bonds. The use of a sealed, high-pressure vessel is essential to reach the necessary temperatures (400-550 °C) and contain the volatile compounds.[3] While the reaction can be performed without a solvent, which favors the formation of PFPy, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) can be used at lower temperatures (~200 °C), though this may lead to a higher proportion of partially fluorinated intermediates like 3-chlorotetrafluoropyridine.[3]

Experimental Protocol: Synthesis of Pentafluoropyridine

Objective: To synthesize pentafluoropyridine via halogen exchange from pentachloropyridine.

Materials:

-

Pentachloropyridine (1.0 eq)

-

Anhydrous Potassium Fluoride (KF) (10.0 eq, dried in vacuo)

-

High-pressure autoclave reactor

Procedure:

-

Ensure the autoclave is clean, dry, and pressure-tested.

-

Charge the autoclave with pentachloropyridine and anhydrous potassium fluoride. A significant molar excess of KF (e.g., 10-fold) is crucial for driving the reaction to completion.[3]

-

Seal the autoclave according to the manufacturer's specifications.

-

Heat the reactor to 450–500 °C and maintain this temperature for 12-16 hours.[3] The reaction proceeds under autogenous pressure.

-

After the reaction period, cool the autoclave to room temperature and carefully vent any residual pressure.

-

Open the reactor and collect the crude product mixture.

-

The product is a mixture of PFPy and various chlorofluoropyridines. Isolate the pure PFPy via fractional distillation. The yield of PFPy under optimal conditions can reach up to 83%.[1][2]

Chapter 2: The Workhorse Reaction: Nucleophilic Aromatic Substitution (SNAr)

The most powerful and widely utilized method for functionalizing PFPy is the Nucleophilic Aromatic Substitution (SNAr) reaction. The five electron-withdrawing fluorine atoms and the ring nitrogen atom make the pyridine core highly electrophilic and thus susceptible to attack by nucleophiles.

Mechanistic Insights: Regioselectivity and the Concerted Pathway

A defining feature of SNAr on PFPy is its remarkable regioselectivity. Nucleophilic attack occurs almost exclusively at the C-4 position (para to the nitrogen atom). This is because the negative charge in the transition state (or intermediate) is most effectively stabilized by delocalization onto the electronegative ring nitrogen from the para position.

While traditionally depicted as a two-step process involving a discrete Meisenheimer intermediate, recent studies suggest that many SNAr reactions on highly fluorinated heterocycles like PFPy may proceed through a single, concerted transition state.[1] This distinction is crucial for understanding reactivity and solvent effects.

Caption: Concerted SNAr pathway on Pentafluoropyridine.

Optimizing the Reaction: A Guide to Solvents, Bases, and Temperature

The success of an SNAr reaction hinges on the careful selection of reaction conditions. The causality behind these choices is rooted in the mechanism of the reaction.

-

Solvents: The choice of solvent is critical. SNAr reactions involve the formation of a charged transition state. Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN), are essential as they can stabilize this charge, thereby lowering the activation energy and accelerating the reaction.[4] In contrast, nonpolar solvents like toluene or hexane will prevent the reaction from proceeding.[4] Protic solvents (e.g., ethanol) can be used but may slow the reaction by hydrogen-bonding with and "caging" the nucleophile, reducing its reactivity.[4][5]

-

Bases: For nucleophiles that are not inherently anionic (e.g., phenols, amines, thiols), a base is required to deprotonate them and increase their nucleophilicity. The choice of base is important. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and are effective for O- and N-nucleophiles.[1] Organic bases like diisopropylethylamine (DIPEA) can also be employed, particularly when a non-aqueous, homogeneous reaction is desired.

-

Temperature: While many SNAr reactions on the highly activated PFPy ring proceed readily at room temperature, less reactive nucleophiles or substrates may require heating (e.g., 80-120 °C) to achieve a reasonable reaction rate.[6]

Chapter 3: A Practical Compendium of SNAr Reactions

This chapter provides representative protocols for the synthesis of 4-substituted tetrafluoropyridine derivatives using common classes of nucleophiles.

Synthesis of 4-O-Substituted Tetrafluoropyridines

Objective: To synthesize 4-(aryloxy)-2,3,5,6-tetrafluoropyridine.

Protocol:

-

To a stirred solution of a phenol (1.0 eq) in dry DMF (0.5 M), add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

-

Add pentafluoropyridine (1.1 eq) dropwise to the suspension.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-4 hours.

-

Upon completion, pour the reaction mixture into a large volume of water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 4-aryloxy derivative. This reaction with hydroxybenzaldehydes has been shown to proceed in nearly quantitative yields.[7]

Synthesis of 4-N-Substituted Tetrafluoropyridines

Objective: To synthesize 4-(amino)-2,3,5,6-tetrafluoropyridine.

Protocol:

-

In a dry, inert flask, dissolve the amine nucleophile (1.0 eq) and pentafluoropyridine (1.0 eq) in a polar aprotic solvent such as acetonitrile.

-

Add a non-nucleophilic base such as DIPEA (2.0 eq) to act as a proton scavenger.

-

Stir the reaction at room temperature or heat gently (e.g., 60 °C) if the amine is a weak nucleophile.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, perform an aqueous workup as described in section 3.1. The product can be purified by column chromatography.

Synthesis of 4-S-Substituted Tetrafluoropyridines

Objective: To synthesize 4-(arylthio)-2,3,5,6-tetrafluoropyridine.

Protocol:

-

Dissolve the thiol (1.0 eq) in DMF and add a base such as potassium carbonate (1.5 eq).

-

Stir for 20-30 minutes to generate the thiolate anion.

-

Add pentafluoropyridine (1.1 eq) and continue stirring at room temperature.

-

Sulfur nucleophiles are generally very reactive towards PFPy. Monitor the reaction closely as it is often rapid.

-

Workup and purify the product as described in previous sections. This method is effective for producing a range of thio-substituted derivatives.[8]

Tabulated Summary of Reaction Conditions

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature | Typical Yield | Reference |

| Oxygen | 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | Room Temp. | >95% | [7] |

| Nitrogen | Piperazine | (none specified) | (not specified) | (not specified) | Good | [8] |

| Sulfur | Sodium Phenylsulfinate | NaHCO₃ | Acetonitrile | Room Temp. (Ultrasound) | 93% | [9] |

| Carbon | Malononitrile | (base) | (solvent) | (conditions) | Good | [8] |

Chapter 4: Emerging Synthetic Frontiers

While SNAr is the dominant strategy, research into alternative methods for functionalizing fluoropyridines is expanding, offering new selectivities and capabilities.

C-F Activation and Cross-Coupling Reactions

A significant evolution in fluorinated compound synthesis is the direct activation of C-F bonds using transition metal catalysts. This approach allows for the formation of C-C bonds, which is challenging via SNAr. Nickel and Rhodium complexes have been shown to catalytically activate C-F bonds in pentafluoropyridine and tetrafluoropyridine, enabling cross-coupling reactions with reagents like vinyl stannanes to afford novel vinyltetrafluoropyridines.[10] This method typically shows selectivity for the C-F bonds at the 2-position (ortho to the nitrogen), offering a powerful complementary strategy to the 4-selectivity of SNAr.[10][11]

Caption: General workflow for C-F activation and cross-coupling.

Photocatalytic Approaches

Visible-light photocatalysis has emerged as a mild and powerful tool for C-F functionalization.[12] This method often proceeds via the generation of a perfluoroaryl radical through a photoinduced electron transfer. This highly reactive intermediate can then be trapped by a variety of coupling partners, such as alkenes, to form new C-C bonds.[12] Photocatalysis offers unique reaction pathways that are inaccessible through traditional thermal methods and often exhibits complementary regioselectivity to SNAr reactions.[12]

Chapter 5: Spectroscopic Characterization

The unambiguous characterization of tetrafluoropyridine derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR.

-

¹⁹F NMR: This is the most diagnostic technique. For a 4-substituted-2,3,5,6-tetrafluoropyridine, the molecule has a plane of symmetry. This results in two distinct fluorine environments, leading to two signals in the ¹⁹F NMR spectrum.

-

F-2 and F-6: These fluorines are ortho to the nitrogen and will appear as one multiplet.

-

F-3 and F-5: These fluorines are meta to the nitrogen and will appear as a second, distinct multiplet. The typical chemical shift range for aromatic fluorides (Ar-F) is between +80 to +170 ppm relative to CFCl₃.[13]

-

-

¹H and ¹³C NMR: These spectra will confirm the identity of the substituent introduced onto the pyridine ring.

Conclusion

The synthesis of novel tetrafluoropyridine derivatives is a dynamic and evolving field. While the SNAr reaction on pentafluoropyridine remains the robust and predictable workhorse for generating 4-substituted derivatives, emerging technologies are expanding the synthetic toolbox. Transition-metal-catalyzed C-F activation and photocatalysis now provide access to previously challenging scaffolds, offering complementary regioselectivity and new avenues for molecular design. A thorough understanding of the underlying mechanisms and the causal relationships between reaction parameters and outcomes is essential for researchers, scientists, and drug development professionals aiming to leverage these powerful building blocks in the creation of next-generation medicines and materials.

References

-

Braun, T., et al. C–F or C–H bond activation and C–C coupling reactions of fluorinated pyridines at rhodium: synthesis, structure and reactivity of a variety of tetrafluoropyridyl complexes . Dalton Transactions. Available at: [Link]

-

Talavera, M., et al. C–F activation of trifluoropyridines at 1 and consecutive fluorination reactions . ResearchGate. Available at: [Link]

-

Pulfer, J., et al. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science . Polymers (Basel), 12(10), 2393. Available at: [Link]

-

He, O., et al. (2024). C−F Activation of pentafluoropyridine and 2,3,5,6‐tetrafluoropyridine at [Ni(cod)2] and PPh2(Ind) . ResearchGate. Available at: [Link]

- Method of fluorinating pentachloropytridine. (1967). Google Patents. US3303197A.

-

Braun, T., et al. (2001). Catalytic C-F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions . Chemical Communications, (21), 2254-2255. Available at: [Link]

-

Banks, R. E., et al. (1965). Heterocyclic polyfluoro-compounds. Part VI. Preparation of pentafluoropyridine and chlorofluoropyridines from pentachloropyridine . Journal of the Chemical Society (Resumed), 594. Available at: [Link]

-

Asadi, F., et al. (2023). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties . New Journal of Chemistry, 47(22), 10645-10658. Available at: [Link]

-

Ranjbar-Karimi, R., et al. (2018). Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles: SNAr and annelation processes . ResearchGate. Available at: [Link]

-

Taylor, J. E., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) . Organic Letters, 23(15), 5783–5787. Available at: [Link]

-

Senaweera, S. M., & Weaver, J. D. (2016). Photocatalytic C–F Reduction and Functionalization . Accounts of Chemical Research, 49(10), 2258-2272. Available at: [Link]

-

Ranjbar-Karimi, R., et al. (2014). Reaction of pentafluoropyridine with various nucleophiles under ultrasonic irradiation . ResearchGate. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants . (n.d.). UC Santa Barbara, NMR Facility. Available at: [Link]

-

Um, I. H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways . Beilstein Journal of Organic Chemistry, 9, 2913–2921. Available at: [Link]

Sources

- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. US3303197A - Method of fluorinating pentachloropytridine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Catalytic C-F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photocatalytic C–F Reduction and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19F [nmr.chem.ucsb.edu]

The Strategic Integration of Fluorine in Pyridine-Based Bioactive Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] Its strategic modification with fluorine atoms has become a powerful and widely adopted tactic to enhance the biological and pharmacological profiles of drug candidates.[3] This technical guide provides an in-depth analysis of the biological activities of fluorinated pyridine compounds. We will explore the fundamental physicochemical consequences of fluorination, examine its impact on diverse biological targets—including kinases and proteins implicated in cancer—and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This document is designed to serve as a comprehensive resource, bridging the gap between synthetic strategy and biological application for professionals in drug discovery and development.

The "Fluorine Effect": A Physicochemical Rationale for Enhanced Biological Activity

The introduction of fluorine, the most electronegative element, into a pyridine ring instigates a cascade of changes in the molecule's fundamental properties. Understanding these shifts is critical to appreciating the resulting biological outcomes.[4]

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, significantly lowering its pKa and making it less basic.[4] This is a crucial modification because the ionization state of a drug candidate at physiological pH (around 7.4) dictates its solubility, membrane permeability, and ability to interact with target proteins. An unoptimized pKa can lead to poor bioavailability or off-target effects. By strategically placing fluorine, chemists can fine-tune the pKa to an optimal range for drug-receptor interactions.[5][6]

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond.[7][8] This inherent strength makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are a primary source of drug degradation in the body.[9] By replacing a metabolically vulnerable C-H bond with a C-F bond, the metabolic half-life of a compound can be significantly extended, leading to improved pharmacokinetic profiles.[1][10][11]

-

Altered Conformation and Binding Affinity: Fluorine's small van der Waals radius (1.47 Å) allows it to act as a hydrogen isostere, yet its unique electronic properties can profoundly influence molecular conformation.[7] It can participate in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones and, in some contexts, act as a weak hydrogen bond acceptor.[12] These interactions can lock the molecule into a more favorable binding conformation within a target's active site, thereby increasing potency and selectivity.[3][13]

-

Increased Lipophilicity and Membrane Permeability: The substitution of hydrogen with fluorine typically increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its target.[6][13] This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.[14][15]

The following diagram illustrates the downstream consequences of a single fluorine substitution on a pyridine ring.

Caption: Causality of the "Fluorine Effect" in medicinal chemistry.

Biological Activities and Therapeutic Applications

Fluorinated pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, leading to their integration into numerous FDA-approved drugs.[1][16]

Anticancer Activity

The pyridine nucleus is a privileged scaffold in the design of anticancer agents, and fluorination has proven to be a key strategy for enhancing efficacy.[2][17]

-

Kinase Inhibition: Many signaling pathways that drive cell proliferation, growth, and survival are regulated by kinases, which are frequently overactivated in cancers. Fluoropyridine-based molecules have been successfully developed as potent kinase inhibitors.[18][19] For example, Alpelisib, a phosphatidylinositol 3-kinase (PI3K) inhibitor approved for breast cancer, features a trifluoromethyl-pyridine moiety. This fluorinated group enhances metabolic stability and contributes to high-affinity binding within the PI3K active site through hydrogen bonding.[6] Similarly, optimization of imidazo[4,5-b]pyridine-based compounds led to the identification of potent dual inhibitors of FLT3 and Aurora kinases for treating acute myeloid leukemia.[20][21]

-

Antimetabolites: Fluorinated pyrimidines (a related class of nitrogenous heterocycles) like 5-fluorouracil (5-FU) have been mainstays of cancer chemotherapy for decades.[22][23][24] They function through "lethal synthesis," where the drug is metabolized into fraudulent nucleotides that inhibit essential enzymes like thymidylate synthase, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[25]

The diagram below shows a simplified representation of a kinase inhibitor blocking a signaling cascade.

Caption: Mechanism of a fluoropyridine kinase inhibitor.

Antimicrobial and Antiviral Activities

Fluorinated pyridines have also been investigated for their potential as antibacterial and antiviral agents.[7][26] The introduction of fluorine can enhance the potency of compounds targeting bacterial enzymes or viral replication machinery. For instance, a series of 4-aminoquinoline-fluorinated pyridine hybrids showed moderate antibacterial activity against Staphylococcus aureus.[27] Favipiravir is an example of a fluorinated pyridine derivative with broad-spectrum antiviral activity.[7]

Quantitative Data on Biological Activity

The potency of bioactive compounds is typically assessed by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. A lower value signifies greater potency. The following table summarizes representative data for fluorinated pyridine derivatives against various cancer cell lines and kinases.

| Compound Class/Name | Target/Cell Line | Biological Activity (IC50 / GI50) | Reference |

| Pyridine-Urea Derivative (8e) | VEGFR-2 Kinase | IC50 = 3.93 µM | [28] |

| Pyridine-Urea Derivative (8e) | MCF-7 (Breast Cancer) | IC50 = 0.11 µM (72h) | [28] |

| Imidazo[4,5-b]pyridine (27e) | Aurora-A Kinase | Kd = 7.5 nM | [20] |

| Imidazo[4,5-b]pyridine (27e) | FLT3 Kinase | Kd = 6.2 nM | [20] |

| Imidazo[4,5-b]pyridine (27e) | MOLM-13 (AML) | GI50 = 0.104 µM | [21] |

| 7-Phenyl-pyrroloquinolinone (15) | Tubulin Assembly | Potent Inhibition | [29] |

Key Experimental Protocols

Reproducible and validated assays are essential for evaluating the biological activity of newly synthesized compounds. Below are step-by-step protocols for two fundamental assays in drug discovery.

Protocol 1: In Vitro Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[17][30]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the fluorinated pyridine compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[31]

-

Incubation: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium + DMSO) and untreated control wells. Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. This can be done using various detection methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

Methodology (Luminescence-based, e.g., Kinase-Glo®):

-

Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.

-

Compound Addition: Add the fluorinated pyridine inhibitor at various concentrations to the reaction wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

ATP Detection: Add a luciferin-luciferase reagent (e.g., Kinase-Glo®). The luciferase enzyme uses the remaining ATP to produce a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Analysis: The luminescent signal is inversely proportional to kinase activity. A lower signal indicates less ATP remaining, meaning higher kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC50 value.

The following workflow diagram outlines the process from synthesis to biological evaluation.

Caption: Drug discovery workflow for fluorinated pyridine compounds.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the pyridine scaffold is a proven and powerful strategy in modern drug discovery.[1][10] It provides medicinal chemists with a versatile tool to modulate key physicochemical properties, leading to compounds with enhanced metabolic stability, target affinity, and overall therapeutic potential.[12][14] The diverse biological activities, particularly in oncology, highlight the continued importance of these structures. As our understanding of disease biology deepens and synthetic methodologies for precise fluorination advance, the development of novel, highly targeted, and effective fluorinated pyridine-based therapeutics is set to accelerate.[3][32]

References

- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. (2025). ResearchGate.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed.

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate.

- Heidelberger, C., & Ansfield, F. J. (1963). EXPERIMENTAL AND CLINICAL USE OF FLUORINATED PYRIMIDINES IN CANCER CHEMOTHERAPY. Cancer Research, 23, 1226-43.

- Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. (n.d.). National Center for Biotechnology Information.

- (PDF) Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. (n.d.). ResearchGate.

- New method for introducing fluorinated components into molecules. (2024). University of Münster.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). National Center for Biotechnology Information.

- Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. (2025). BenchChem.

- Ranjbar‐Karimi, R., & Poorfreidoni, A. (2017). Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. Drug Research.

- Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. (n.d.). International Journal of Pharmaceutical Sciences.

- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). National Center for Biotechnology Information.

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). MDPI.

- Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. (2021). PubMed.

- The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications.

- Therapeutic strategies with oral fluoropyrimidine anticancer agent, S-1 against oral cancer. (n.d.). ScienceDirect.

- Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (n.d.). ACS Publications.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing.

- Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. (2021). Figshare.

- The Pivotal Role of Fluoropyridines in the Development of Bioactive Molecules: Application Notes and Protocols. (n.d.). BenchChem.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI.

- A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. (n.d.). BenchChem.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv.

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). National Center for Biotechnology Information.

- The Dark Side of Fluorine. (2019). ACS Publications.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. (n.d.). BenchChem.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ResearchGate.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). National Center for Biotechnology Information.

- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.

- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). PubMed.

- Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. (2021). ACS Publications.

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications.

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. figshare.com [figshare.com]

- 20. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. EXPERIMENTAL AND CLINICAL USE OF FLUORINATED PYRIMIDINES IN CANCER CHEMOTHERAPY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Therapeutic strategies with oral fluoropyrimidine anticancer agent, S-1 against oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]

- 28. mdpi.com [mdpi.com]

- 29. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. New method for introducing fluorinated components into molecules [uni-muenster.de]

Navigating the Synthesis and Application of (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid: A Technical Guide for Researchers

Executive Summary

(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid stands as a promising, yet largely unexplored, building block for drug discovery and materials science. Its highly fluorinated pyridine core offers a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutics and functional materials. This guide addresses the current scarcity of direct commercial sources and literature for this specific compound by providing a comprehensive, experience-driven roadmap for researchers. We will delve into the strategic sourcing of its key precursor, propose a robust and well-reasoned synthetic pathway, predict its physicochemical characteristics, and explore its potential applications, particularly in the realm of medicinal chemistry. This document is intended to empower researchers, scientists, and drug development professionals to unlock the potential of this valuable molecule.

Introduction: The Allure of a Heavily Fluorinated Pyridylacetic Acid Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere, and modulate aqueous solubility makes it a cornerstone of modern drug design.[3][4] The introduction of fluorine atoms into organic molecules can profoundly alter their pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[5][6]

This compound combines these two powerful motifs. The tetrafluorinated pyridine ring is expected to significantly lower the pKa of the pyridine nitrogen, rendering it less basic and altering its interaction with biological targets. The acetic acid side chain provides a crucial handle for further chemical elaboration, allowing for its incorporation into larger, more complex molecular architectures. Despite these promising attributes, a direct commercial source for this compound is not readily identifiable, and dedicated literature on its synthesis and properties is sparse. This guide aims to bridge that gap.

Sourcing the Critical Precursor: 2,3,5,6-Tetrafluoropyridine

The most logical and efficient synthetic route to the target compound begins with the commercially available precursor, 2,3,5,6-Tetrafluoropyridine (CAS 2875-18-5) . A reliable supply of this high-quality starting material is paramount. The following table summarizes key suppliers for this precursor.

| Supplier | Product Number (Example) | Purity | Availability |

| Santa Cruz Biotechnology | sc-255138 | ≥98% | In Stock |

| Home Sunshine Pharma | - | ≥98.0% | Inquire |

| ChemicalBook | - | 99.0% min | Inquire |

| Tokyo Chemical Industry (TCI) | T1778 | >98.0% (GC) | In Stock |

| Oakwood Chemical | 009346 | 95% | In Stock |

Note: Availability and product numbers are subject to change. It is recommended to contact the suppliers directly for the most current information.

Proposed Synthesis of this compound

Given the reactivity of polyfluorinated heteroaromatics, a robust and versatile synthetic strategy is required. Nucleophilic aromatic substitution (SNAr) at the 4-position of 2,3,5,6-tetrafluoropyridine is the most plausible approach. The fluorine atom at the 4-position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the other fluorine atoms and the ring nitrogen.[7] A subsequent hydrolysis step would then yield the desired carboxylic acid. A common and effective method for introducing a two-carbon acid side chain is the reaction with a protected acetaldehyde equivalent followed by oxidation, or more directly, with an acetate enolate or its synthetic equivalent.

A particularly effective approach involves a palladium-catalyzed cross-coupling reaction, which offers high functional group tolerance and excellent yields. Palladium-catalyzed carboxylation of aryl halides is a well-established method for the synthesis of carboxylic acids.[4][8][9]

Here, we propose a two-step synthesis based on a palladium-catalyzed cross-coupling reaction, which is a reliable and scalable method in medicinal chemistry.

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Palladium-Catalyzed Cross-Coupling with a Malonate Derivative

This step introduces the two-carbon backbone necessary for the acetic acid moiety. Diethyl malonate is a common and effective nucleophile in this context.

-

Reaction Setup: To a dry, oven-baked flask, add 2,3,5,6-tetrafluoropyridine (1.0 eq), diethyl malonate (1.2 eq), palladium(II) acetate (Pd(OAc)2, 0.05 eq), a suitable phosphine ligand such as Xantphos (0.1 eq), and a base such as cesium carbonate (Cs2CO3, 2.0 eq).

-

Solvent: Add anhydrous, degassed dioxane as the solvent.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield diethyl 2-(2,3,5,6-tetrafluoro-4-pyridinyl)malonate.

Step 2: Hydrolysis and Decarboxylation

This final step converts the malonate ester to the desired acetic acid.

-

Reaction Setup: Dissolve the purified diethyl 2-(2,3,5,6-tetrafluoro-4-pyridinyl)malonate from Step 1 in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (3-4 eq), and heat the mixture to reflux for 2-4 hours to hydrolyze the esters.

-

Decarboxylation: After hydrolysis is complete, cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of ~1-2. This will protonate the carboxylates and induce decarboxylation. Gently heat the mixture if necessary to drive the decarboxylation to completion (monitor by CO2 evolution).

-

Isolation: Cool the acidic solution in an ice bath to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of the target compound.

Predicted Physicochemical Properties

Based on the structure and in comparison to related compounds like 2,3,5,6-tetrafluoropyridine and other fluorinated phenylacetic acids, we can predict the following properties for this compound:

| Property | Predicted Value | Rationale |

| Molecular Formula | C₇H₃F₄NO₂ | Based on the chemical structure. |

| Molecular Weight | ~225.1 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small molecule carboxylic acids. |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | The electron-withdrawing tetrafluoropyridyl ring will lower the pKa compared to phenylacetic acid. |

| pKa (Pyridine Nitrogen) | < 1 | The four fluorine atoms are strongly electron-withdrawing, significantly reducing the basicity of the pyridine nitrogen. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in non-polar solvents. | The carboxylic acid group will confer polarity. |

| LogP | ~1.5 - 2.5 | The fluorination increases lipophilicity, but the carboxylic acid and pyridine nitrogen will provide some polarity. |

Potential Applications in Drug Discovery and Beyond

The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules.

-

As a Bioisostere: The tetrafluoropyridyl group can serve as a bioisostere for other aromatic systems, such as a dichlorophenyl or trifluoromethylphenyl group, while offering a different electronic and metabolic profile.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors.[1] The acetic acid handle can be used to introduce pharmacophores that target the ATP binding site of various kinases.

-

Anti-inflammatory Agents: Pyridine carboxylic acid derivatives have been explored as anti-inflammatory agents.[5] The unique properties of this fluorinated analogue could lead to novel compounds with improved potency or selectivity.

-

Antimicrobial Agents: The pyridine core is present in several antimicrobial drugs.[2] The high fluorine content may enhance cell membrane permeability and lead to new antimicrobial candidates.

-

Agrochemicals: Fluorinated pyridines are important in the development of modern pesticides and herbicides due to their enhanced biological activity and metabolic stability.

Logical Relationship Diagram:

Caption: Relationship between precursor, target, and applications.

Conclusion

While this compound is not yet a readily available commodity, its potential as a high-value building block in research and development is undeniable. By leveraging the commercially available precursor, 2,3,5,6-tetrafluoropyridine, and employing robust synthetic methodologies such as palladium-catalyzed cross-coupling, researchers can access this intriguing molecule. Its unique electronic properties, conferred by the heavily fluorinated pyridine ring, make it a compelling scaffold for the design of next-generation pharmaceuticals and advanced materials. This guide provides a foundational framework to stimulate and facilitate further exploration into the chemistry and applications of this promising compound.

References

- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2023). RSC Publishing.

- Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines. (n.d.). Journal of the Chemical Society (Resumed).

- 2,3,5,6-Tetrafluoropyridine | CAS 2875-18-5. (n.d.). Santa Cruz Biotechnology.

- 2,3,5,6-Tetrafluoropyridine CAS 2875-18-5. (n.d.). Home Sunshine Pharma.

- 2,3,5,6-Tetrafluoropyridine | 2875-18-5. (n.d.). Tokyo Chemical Industry Co., Ltd.

- FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. (n.d.).

- Palladium-Catalyzed Carboxylation Reactions. (n.d.). Encyclopedia.pub.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).

- 2,3,5,6-Tetrafluoropyridine. (n.d.). Oakwood Chemical.

- Advances in Palladium-Catalyzed Carboxyl

- 2,3,5,6-Tetrafluoropyridine | 2875-18-5. (2025). ChemicalBook.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.

- Advances in Palladium-Catalyzed Carboxyl

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation † | Semantic Scholar [semanticscholar.org]

- 4. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3644377A - Process for the preparation of (4-pyridylthio)acetic acid - Google Patents [patents.google.com]

- 7. 93. Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Advances in Palladium-Catalyzed Carboxylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid in organic solvents

An In-depth Technical Guide to the Solubility of (2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction